molecular formula C14H9N3O3S B2491932 (2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide CAS No. 634164-87-7

(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide

Cat. No. B2491932
M. Wt: 299.3
InChI Key: BQLWEGXKUBMVST-JXMROGBWSA-N
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Description

Synthesis Analysis

The synthesis of related furan and thiophene derivatives involves the condensation of prop-2-enals with nitro-substituted CH acids, demonstrating the foundational chemistry for synthesizing complex molecules like "(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide" (Baichurin et al., 2019). Additionally, the green synthesis approach of related compounds using marine and terrestrial fungi highlights innovative methods to achieve enantioselective reductions (Jimenez et al., 2019).

Molecular Structure Analysis

Research on similar molecules, such as 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, utilizes X-ray powder diffraction and DFT studies to elucidate molecular and solid state structures, providing insight into the molecular arrangement and stability of these compounds (Rahmani et al., 2017).

Chemical Reactions and Properties

The reactivity of compounds containing cyano and nitrophenyl groups with various reagents can lead to diverse products, including pyridine derivatives and enamine structures. These reactions are crucial for understanding the chemical behavior and potential applications of such compounds (O'Callaghan et al., 1999).

Physical Properties Analysis

While specific physical properties of "(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide" are not directly available, the study of similar furan and nitrophenyl compounds provides valuable insights into their physical characteristics, such as solubility, melting points, and crystalline structure, which are crucial for their manipulation and application in various fields.

Chemical Properties Analysis

The chemical properties, including stability, reactivity towards different reagents, and potential for further functionalization, can be inferred from studies on related compounds. For instance, the synthesis and investigation of antimicrobial and antioxidant activities of related nitrofuran derivatives indicate the potential bioactivity of these compounds, suggesting areas of application beyond the scope of this discussion (Devi et al., 2010).

Scientific Research Applications

Photophysical Properties

  • The absorption and fluorescence characteristics of compounds similar to (2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide, such as FNPO, AFPO, and FHPO, have been studied in various solvents. These studies focus on solvatochromic effects, indicating shifts in absorption and fluorescence spectra from non-polar to polar solvents due to intramolecular charge transfer interactions. This is significant for understanding the photophysical behavior of related molecules in different environments (Kumari, Varghese, George, & Sudhakar, 2017).

Synthesis of Derivatives

  • The synthesis of geminally activated nitro dienes, including derivatives of (2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide, has been explored. The product structure of these derivatives has been confirmed through NMR and IR spectroscopy, which is crucial for the development of novel compounds in organic chemistry (Baichurin et al., 2019).

Reaction with Methyl 3-Oxobutanoate

  • Research has examined the reaction of similar compounds with methyl 3-oxobutanoate, leading to the formation of various pyridine and piperidine derivatives. This type of reaction is significant for the synthesis of complex organic molecules with potential applications in various fields (O'callaghan, Mcmurry, Draper, & Champeil, 1999).

Enantioselective Ene-Reduction

  • The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide has been achieved using marine and terrestrial fungi. This highlights the potential of biological systems in conducting stereoselective transformations, an important aspect in the development of pharmaceuticals and fine chemicals (Jimenez et al., 2019).

Crystal Structure Analysis

  • The unexpected product (2E)-3-[(1E)-2-(5-nitro­isoxazol-3-yl)­vinyl­oxy]­prop-2-enal, closely related to the target compound, has been analyzed for its crystal structure. This kind of analysis is essential for understanding the molecular geometry and potential applications in material science (Gilardi, Evans, & Zhang, 2002).

Anti-Leishmanial Activity

  • Synthesis and characterization of new nitroaromatic compounds, including derivatives of (2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide, have been conducted for anti-leishmanial activity. This demonstrates the potential of such compounds in medicinal chemistry, particularly in developing treatments for parasitic infections (Dias et al., 2015).

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (like medicinal uses), and ways to improve its synthesis .

properties

IUPAC Name

(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c15-8-10(14(16)21)7-12-4-5-13(20-12)9-2-1-3-11(6-9)17(18)19/h1-7H,(H2,16,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLWEGXKUBMVST-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide

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